
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine
Overview
Description
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H17N5 It is known for its unique structure, which includes an azetidine ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(Azetidin-3-yl)piperazine with pyrimidine derivatives under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, as well as stringent quality control measures, would be essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Azetidin-3-yl)piperazin-1-yl)p
Biological Activity
The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrimidine ring substituted with a piperazine moiety linked to an azetidine group. This structural configuration is believed to enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, compounds related to this structure have shown inhibitory activity against various cancer cell lines. A study reported that similar pyrimidine derivatives demonstrated cytotoxic effects against breast cancer (SK-BR-3) and colorectal cancer (HCT-116) cell lines, with promising growth inhibition values at concentrations as low as 10 μM .
Antimicrobial Activity
Pyrimidines have also been evaluated for their antimicrobial properties. A SAR study on related compounds indicated that modifications in the piperazine ring could enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.25 μg/mL .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, these compounds have shown anti-inflammatory effects. For instance, derivatives of pyrimidines were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that certain modifications could lead to enhanced COX inhibition, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by the structural features of the compound. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Substituents on the piperazine ring | Altered potency against cancer cell lines |
Variations in the azetidine group | Impacted antimicrobial efficacy |
Positioning of functional groups on the pyrimidine ring | Enhanced anti-inflammatory activity |
These findings suggest that careful structural modifications can lead to improved therapeutic profiles.
Case Study 1: Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, this compound was evaluated for its anticancer activity against multiple cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against lung and breast cancer cell lines, with IC50 values indicating potent growth inhibition .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The study highlighted that specific modifications in the azetidine structure contributed to enhanced antibacterial activity, with MIC values demonstrating efficacy comparable to established antibiotics .
Scientific Research Applications
Inhibition of Monoacylglycerol Lipase (MAGL)
One of the prominent applications of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is crucial in the hydrolysis of 2-arachidonoylglycerol, a key player in the endocannabinoid system, which is involved in various neurological processes. Inhibition of MAGL has therapeutic potential for treating psychiatric disorders and neurodegenerative diseases .
Case Study : A study synthesized multiple MAGL inhibitor candidates based on a piperazinyl azetidine scaffold, with some exhibiting nanomolar inhibitory affinities (e.g., 2.7 nM) against MAGL. These compounds showed promise for further development despite challenges regarding brain uptake in rodent models .
Anticancer Activity
The compound's structure suggests potential efficacy against cancer through inhibition of specific kinases involved in tumor growth. For instance, pyrimidine derivatives have been shown to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Mutated forms of c-KIT are significant drivers in cancer pathogenesis, making them attractive targets for therapeutic intervention .
Research Findings : Derivatives related to pyrimidine structures have been evaluated for their anticancer properties, demonstrating activity against various cancer cell lines. Notably, some compounds have shown effectiveness against breast, ovarian, and lung cancers .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. These compounds have been tested against various bacterial strains and have exhibited significant antibacterial activity .
Example : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential as novel antibacterial agents .
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications to the azetidine and piperazine components can significantly affect the compound's potency and selectivity.
Modification | Effect on Activity |
---|---|
Replacement of substituents | Increased potency by up to 10-fold |
Conformational changes | Enhanced binding affinity to target enzymes |
This table illustrates how specific modifications can lead to improved therapeutic profiles, highlighting the importance of structural optimization in drug design.
Properties
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10/h1-3,10,12H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQAFBVYOSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702865 | |
Record name | 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223382-10-3 | |
Record name | 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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